Cardioselectivity and MSA vs. Acebutolol
(S)-Diacetolol demonstrates greater cardioselectivity than its parent compound, acebutolol, as indicated by a lower airway isoprenaline dose ratio. Additionally, unlike acebutolol, (S)-diacetolol lacks significant membrane-stabilizing activity (MSA). [1] [2]
| Evidence Dimension | Bronchial Beta-2 Antagonism (Cardioselectivity) |
|---|---|
| Target Compound Data | Airway Isoprenaline Dose Ratio: 2.4 |
| Comparator Or Baseline | Acebutolol: Airway Isoprenaline Dose Ratio: 8.0; Propranolol (non-selective): 72 |
| Quantified Difference | 3.33-fold lower bronchial antagonism vs. acebutolol, indicating superior cardioselectivity. |
| Conditions | Human subjects (n=11) assessed by displacement of inhaled isoprenaline bronchodilator dose-response curve [1] |
Why This Matters
This data is critical for researchers investigating beta-1 selective mechanisms without the confounding effects of MSA, as acebutolol possesses this additional pharmacological property.
- [1] Thomas MS, Tattersfield AE. Comparison of beta-adrenoceptor selectivity of acebutolol and its metabolite diacetolol with metoprolol and propranolol in normal man. Eur J Clin Pharmacol. 1986;29(6):679-83. doi: 10.1007/BF00615958. View Source
- [2] Basil B, et al. Pharmacological properties of diacetolol (M & B 16,942), a major metabolite of acebutolol. Eur J Pharmacol. 1982 May 7;80(1):47-56. doi: 10.1016/0014-2999(82)90176-5. View Source
